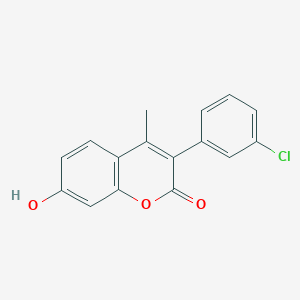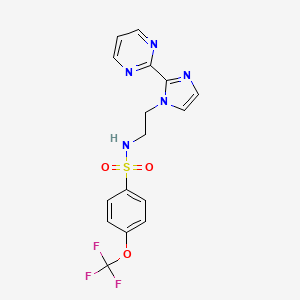![molecular formula C22H20N4O4S B2466391 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105217-56-8](/img/structure/B2466391.png)
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis of Analog Compounds
Compounds with structures similar to the one mentioned have been designed and synthesized for exploring their potential as antibacterial agents. For instance, the study by Palkar et al. (2017) discusses the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis without cytotoxicity at effective concentrations (Palkar et al., 2017).
Biological Activity Spectrum Investigation
Research on the biological activity spectrum of related compounds has been performed, highlighting their potential against mycobacterial, bacterial, and fungal strains, as well as their activity in inhibiting photosynthetic electron transport in chloroplasts, as seen in the work by Imramovský et al. (2011) (Imramovský et al., 2011).
Structural and Mechanistic Studies
Experimental and theoretical studies, like those conducted by Yıldırım et al. (2005), provide insights into the functionalization reactions of related compounds, enhancing understanding of their chemical reactivity and potential modifications for targeted applications (Yıldırım et al., 2005).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been conducted to understand the molecular interactions and stability of these compounds, essential for designing compounds with desired properties, as detailed by Kumara et al. (2017) (Kumara et al., 2017).
Anticancer and Anti-inflammatory Activities
Studies on novel pyrazolopyrimidines derivatives, such as those by Rahmouni et al. (2016), have explored their anticancer and anti-5-lipoxygenase activities, suggesting the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The compound, also known as N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide, primarily targets G-protein-coupled receptor kinases (GRKs) . GRKs are a family of proteins that play a crucial role in regulating the activity of G-protein-coupled receptors (GPCRs). Specifically, GRK-2 and GRK-5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition prevents the phosphorylation of GPCRs, a process that typically leads to receptor desensitization and internalization. By inhibiting GRK-2 and GRK-5, the compound can potentially enhance the signaling of GPCRs, which could have therapeutic benefits in conditions where GPCR signaling is impaired.
Biochemical Pathways
The compound affects the GPCR signaling pathway. Under normal conditions, GRKs phosphorylate activated GPCRs, leading to the recruitment of beta-arrestin proteins, receptor internalization, and desensitization. By inhibiting GRK-2 and GRK-5, the compound prevents this process, potentially enhancing GPCR signaling .
Pharmacokinetics
The compound’s favorable pharmacokinetic profile is suggested by admet calculations .
Result of Action
The inhibition of GRK-2 and GRK-5 by the compound can potentially enhance GPCR signaling. This could have therapeutic benefits in conditions where GPCR signaling is impaired, such as cardiovascular disease .
Propiedades
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(23-9-14-4-2-1-3-5-14)10-26-21(16-11-31-12-17(16)25-26)24-22(28)15-6-7-18-19(8-15)30-13-29-18/h1-8H,9-13H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLAQACVDRXHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

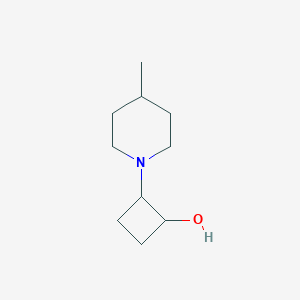
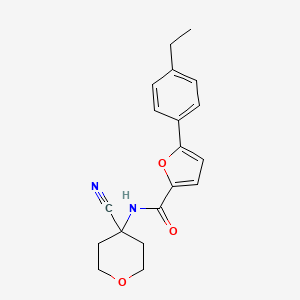

![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)

![[(2R,3As,6aS)-2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl]methanol;hydrochloride](/img/structure/B2466317.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2466318.png)
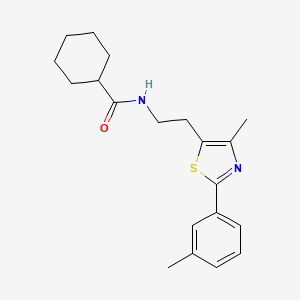
![[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2466324.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2466325.png)
